4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 93073-14-4
Cat. No.: VC2323445
Molecular Formula: C10H12N4OS
Molecular Weight: 236.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93073-14-4 |
|---|---|
| Molecular Formula | C10H12N4OS |
| Molecular Weight | 236.3 g/mol |
| IUPAC Name | 4-amino-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C10H12N4OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16) |
| Standard InChI Key | RPGVZQCLIGREBE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=NNC(=S)N2N |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NNC(=S)N2N |
Introduction
Chemical Structure and Properties
4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol features a five-membered 1,2,4-triazole ring with multiple functional groups. The triazole core contains three nitrogen atoms in positions 1, 2, and 4, with the amino group (-NH₂) attached to the nitrogen at position 4. Position 5 of the triazole ring bears a 4-methoxybenzyl substituent, while position 3 contains a thiol (-SH) group. This molecular architecture resembles other triazole derivatives that have demonstrated significant biological activities in previous studies.
The presence of the methoxy group on the benzyl substituent likely confers electron-donating properties to the molecule, which can influence its biological activity. Research on similar compounds has indicated that electron-donating groups often enhance antimicrobial potency compared to electron-withdrawing substituents . Additionally, the compound possesses multiple hydrogen bond donors and acceptors through its amino, thiol, and methoxy functionalities, potentially enabling interactions with various biological targets.
Physical Properties
While specific data for 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is limited, related compounds typically exhibit the following characteristics:
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Appearance: Crystalline solid
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Solubility: Moderately soluble in polar organic solvents like ethanol and dimethyl sulfoxide
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Spectral characteristics: Distinctive IR bands for N-H, S-H, and C=N functional groups
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol can be approached through established methodologies for similar triazole-thiol derivatives. Based on synthesis protocols for related compounds, a multi-step procedure would likely be employed.
Proposed Synthetic Route
Drawing from methodologies used for similar compounds, the synthesis could proceed through the following steps:
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Preparation of 4-methoxyphenylacetic acid ester
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Conversion to the corresponding hydrazide via reaction with hydrazine hydrate
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Formation of potassium dithiocarbazinate salt by reaction with carbon disulfide in alkaline medium
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Cyclization with hydrazine hydrate to form the basic triazole-thiol nucleus
This proposed route is based on similar synthesis procedures documented for related triazole-thiol compounds . The general reaction involves the cyclization of potassium salt with hydrazine hydrate to form the triazole nucleus, as observed in the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives .
Green Synthesis Alternative
Environmental considerations have prompted exploration of greener synthesis approaches for triazole derivatives. A four-step green synthesis method reported for related compounds could be adapted for 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol . This approach might involve:
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Esterification of the starting acid in ethanol with catalytic amounts of sulfuric acid
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Conversion to hydrazide using hydrazine hydrate
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Formation of the oxadiazole-thiol intermediate
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Final conversion to the desired triazole-thiol compound
Biological Activities
| Compound Type | Concentration (%) | Inhibition Zone Diameter (mm) | |||
|---|---|---|---|---|---|
| S. aureus (Gram+) | E. coli (Gram-) | K. pneumoniae (Gram-) | C. albicans (Fungus) | ||
| Electron-donating substituents | 5 | 14-16 | 6-8 | 10-12 | 8 |
| Electron-withdrawing substituents | 5 | 12 | 5 | 10 | 6 |
| Reference antibiotics | Standard dose | 22 (Ofloxacin) | 14 (Ofloxacin) | 31 (Ofloxacin) | 26 (Fluconazole) |
Note: Data derived from studies on similar triazole-thiol derivatives
Antitubercular Activity
Another significant potential application of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol lies in its possible antitubercular properties. Studies on related compounds, such as 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, have demonstrated promising activity against Mycobacterium tuberculosis, including drug-resistant strains .
The antitubercular activity of triazole-thiol derivatives has been linked to their ability to target several essential bacterial enzymes, including β-ketoacyl carrier protein synthase III (FABH), β-ketoacyl ACP synthase I (KasA), and CYP121 . The 4-methoxybenzyl group in the target compound may influence these interactions, potentially affecting its antitubercular efficacy.
Table 2: Antitubercular Activity of Related Triazole-Thiol Derivatives
| Compound | Minimum Inhibitory Concentration (μg/mL) | |
|---|---|---|
| M. tuberculosis H37Rv | MDR M. tuberculosis | |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | 5.5 | 11 |
| Other triazole-thiol derivatives | 0.2-32 | 0.2-32 |
| Reference drugs (Rifampicin/Isoniazid) | 1.0/0.2 | Resistant |
Note: Data derived from studies on related triazole-thiol derivatives
Structure-Activity Relationship
The biological activity of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol would likely be influenced by several structural features:
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The triazole ring: Provides the basic pharmacophore for antimicrobial and antitubercular activities
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The thiol group: Often essential for interaction with biological targets
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The amino group: Contributes to hydrogen bonding capabilities
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The 4-methoxybenzyl substituent: The electron-donating nature of the methoxy group potentially enhances antimicrobial activity
Research on similar compounds suggests that electron density on the N-4 position of the triazole nucleus significantly affects antimicrobial activity . The 4-methoxybenzyl group in the target compound, with its electron-donating properties, may therefore enhance its biological efficacy compared to derivatives with electron-withdrawing substituents.
Challenges and Future Directions
Despite the promising potential of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol, several challenges and opportunities for future research remain:
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Optimization of synthesis procedures for improved yield and purity
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Comprehensive evaluation of antimicrobial and antitubercular activities
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Detailed structure-activity relationship studies to enhance potency
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Investigation of potential toxicity and pharmacokinetic properties
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Exploration of synergistic effects with established antimicrobial agents
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